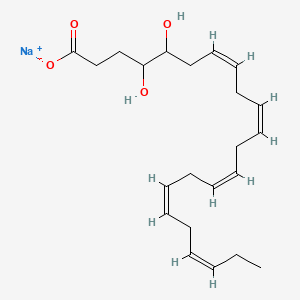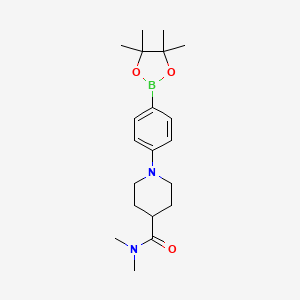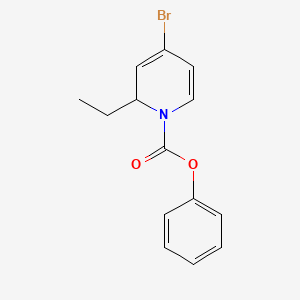
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is a polyunsaturated fatty acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt typically involves the hydroxylation of docosapentaenoic acid. The process can be carried out using specific catalysts and reagents under controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its interaction with biological molecules. It can modulate cellular signaling pathways, influence membrane fluidity, and interact with enzymes and receptors involved in inflammation and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic Acid: Another polyunsaturated fatty acid with six double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.
Osbond Acid: A regioisomer of docosapentaenoic acid.
Uniqueness
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H33NaO4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
sodium;(7Z,10Z,13Z,16Z,19Z)-4,5-dihydroxydocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26;/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
Clé InChI |
FWXDUUPVYREZCY-RSDXMDNYSA-M |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCC(=O)[O-])O)O.[Na+] |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC(C(CCC(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)




![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)

![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
